2-Bromo-3-chloro-6-fluoroiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chloro-6-fluoroiodobenzene: is a polyhalogenated benzene derivative with the molecular formula C6H2BrClFI and a molecular weight of 335.34 g/mol . This compound is characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to a benzene ring, making it a highly substituted aromatic compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-6-fluoroiodobenzene typically involves halogenation reactions where a benzene ring is sequentially substituted with bromine, chlorine, fluorine, and iodine atoms. One common method is the Suzuki-Miyaura coupling reaction , which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloro-6-fluoroiodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents such as aluminum chloride or iron(III) chloride can be used under acidic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
Chemistry: 2-Bromo-3-chloro-6-fluoroiodobenzene is used as a building block in organic synthesis to create more complex molecules. Its multiple halogen atoms make it a versatile intermediate for various chemical transformations .
Biology and Medicine: In biological and medicinal research, this compound can be used to synthesize potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with diverse biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications .
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-6-fluoroiodobenzene in chemical reactions involves the activation of the benzene ring through the presence of multiple halogen atoms. These halogens can influence the electron density of the ring, making it more reactive towards nucleophiles or electrophiles . The molecular targets and pathways involved depend on the specific reaction and the functional groups being introduced or modified.
Comparison with Similar Compounds
- 2-Bromo-1-chloro-3-fluoro-5-iodobenzene
- 3-Chloro-4-fluoroiodobenzene
- 3-Bromo-2-chloro-6-fluoroiodobenzene
Uniqueness: 2-Bromo-3-chloro-6-fluoroiodobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. The presence of bromine, chlorine, fluorine, and iodine atoms in specific positions allows for targeted chemical modifications and applications in various fields .
Properties
IUPAC Name |
2-bromo-1-chloro-4-fluoro-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-5-3(8)1-2-4(9)6(5)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPCIFXIDXRUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.